molecular formula C8H11NO2 B065117 (R)-1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-15-6

(R)-1-Azaspiro[4.4]nonane-2,6-dione

Cat. No.: B065117
CAS No.: 187106-15-6
M. Wt: 153.18 g/mol
InChI Key: LXGWFGOAUWPEFB-MRVPVSSYSA-N
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Description

®-1-Azaspiro[44]nonane-2,6-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Azaspiro[4.4]nonane-2,6-dione typically involves enantio- and diastereo-selective methods. One common approach is the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . This method ensures high enantioselectivity and diastereoselectivity, producing the desired spirocyclic dione with high purity.

Industrial Production Methods

Industrial production of ®-1-Azaspiro[4.4]nonane-2,6-dione may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Azaspiro[4.4]nonane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spirocyclic oxides.

    Reduction: Reduction reactions can yield spirocyclic alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include spirocyclic oxides, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Azaspiro[4.4]nonane-2,6-dione is used as a building block for the synthesis of complex spirocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as a scaffold for drug design. Its spirocyclic framework can mimic natural products, making it a valuable tool in the development of bioactive molecules .

Medicine

In medicinal chemistry, ®-1-Azaspiro[4.4]nonane-2,6-dione derivatives are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and catalysts. Its unique structure imparts desirable properties to these materials, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of ®-1-Azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The spirocyclic structure allows for precise binding to these targets, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Azaspiro[4.4]nonane-2,6-dione stands out due to its unique nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, selectivity, and potential therapeutic benefits.

Properties

IUPAC Name

(5R)-1-azaspiro[4.4]nonane-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWFGOAUWPEFB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@]2(C1)CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290514
Record name (5R)-1-Azaspiro[4.4]nonane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187106-15-6
Record name (5R)-1-Azaspiro[4.4]nonane-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187106-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-1-Azaspiro[4.4]nonane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Azaspiro[4.4]nonane-2,6-dione
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Reactant of Route 5
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Reactant of Route 6
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